Demecolcine, also known as colcemid, is a chemical compound with the molecular formula and a molar mass of 371.433 g·mol . It is a derivative of colchicine, where the acetyl group on the amino moiety is replaced by a methyl group. This modification reduces its toxicity compared to colchicine while retaining its pharmacological properties. Demecolcine primarily acts as a microtubule-depolymerizing agent, inhibiting mitosis by disrupting spindle fiber formation during cell division. This action allows for the synchronization of tumor cells at metaphase, enhancing the effectiveness of cancer treatments like radiotherapy .
Colcemid is a toxin and can cause serious health problems if ingested, inhaled, or absorbed through the skin []. Specific data on its toxicity is not readily available in scientific research focused on its applications, but it is generally handled with caution in a laboratory setting.
Demecolcine undergoes several significant reactions, primarily involving its interaction with microtubules:
Demecolcine can be synthesized through several methods:
Demecolcine has various applications across different fields:
Studies on demecolcine interactions reveal its effects on cellular dynamics:
Demecolcine shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Mechanism of Action | Toxicity Level | Primary Use |
---|---|---|---|---|
Colchicine | High | Microtubule depolymerization | High | Gout treatment |
Vinblastine | Moderate | Inhibition of microtubule assembly | Moderate | Cancer chemotherapy |
Paclitaxel | Moderate | Stabilizes microtubules | Moderate | Cancer chemotherapy |
Nocodazole | High | Microtubule depolymerization | Moderate | Research tool |
Demecolcine's unique feature lies in its reduced toxicity compared to colchicine while maintaining effective microtubule disruption capabilities. This makes it particularly useful in clinical settings where minimizing side effects is crucial.
Demecolcine is formally designated as (S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one. Its molecular formula is C₂₁H₂₅NO₅, with a molecular weight of 371.43 g/mol. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 477-30-5 |
ChEBI ID | CHEBI:4393 |
DrugBank ID | DB13318 |
IUPAC Name | (S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
The compound is also known as colcemid, N-deacetyl-N-methylcolchicine, and C-12669.
Demecolcine’s stereochemistry is defined by its (S)-configuration at the C7 position, where the methylamino group is attached. This stereochemical feature distinguishes it from other colchicinoids, such as colchicine, which has an N-acetyl group at the same position.
The molecule’s core structure comprises a tricyclic framework:
Conformational isomerism is limited due to the rigid tricyclic system, though molecular dynamics simulations suggest minor flexibility in the C-ring.
While standalone crystallographic data for demecolcine alone are limited, structural insights are derived from complexes with biological targets:
Key observations from these studies include:
Demecolcine’s structure diverges from colchicine and other analogs in critical substituents:
Compound | C7 Substituent | Molecular Formula | Key Differences |
---|---|---|---|
Demecolcine | Methylamino | C₂₁H₂₅NO₅ | N-methyl group replaces N-acetyl |
Colchicine | Acetamido | C₂₂H₂₅NO₆ | Additional acetyl oxygen |
Metacolchicine | Methoxy | C₂₁H₂₅NO₅ | Methoxy group at C7 |
Demecolcinone | Azabicyclo[3.2.1]octane | C₂₁H₂₅NO₅ | Novel azabicyclic ring system |
Functional Impact:
Acute Toxic